Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester is a complex organic compound with the molecular formula C20H19ClFNO3. It is known for its unique structural properties, which include a benzoic acid core substituted with chlorine and fluorine atoms, and an ester linkage to a cyclohexyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester typically involves multiple steps. One common method includes the acylation of 2-chloro-5-aminobenzoic acid with 2-fluorobenzoyl chloride, followed by esterification with cyclohexanol. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Solvent selection and purification steps are also critical to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-: Lacks the cyclohexyl ester group.
Cyclohexyl benzoate: Lacks the chlorine and fluorine substitutions.
2-Chloro-5-fluorobenzoic acid: Lacks the ester and amide linkages.
Uniqueness
Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the ester linkage to a cyclohexyl group, makes it distinct from other similar compounds .
Properties
CAS No. |
178870-05-8 |
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Molecular Formula |
C20H19ClFNO3 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H19ClFNO3/c21-17-11-10-13(23-19(24)15-8-4-5-9-18(15)22)12-16(17)20(25)26-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,24) |
InChI Key |
VUFGNUJBMHWIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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